

Unveiling RBN013209: A Potent CD38 Inhibitor for Cancer Immunotherapy

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Compound of Interest		
Compound Name:	RBN013209	
Cat. No.:	B10830149	Get Quote

Cambridge, MA - **RBN013209**, a novel, potent, and selective small molecule inhibitor of CD38, is emerging as a promising therapeutic agent in the landscape of oncology. Developed by Ribon Therapeutics, this orally active compound has demonstrated significant anti-tumor activity in preclinical models by modulating the tumor microenvironment and enhancing immune responses. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of **RBN013209**, tailored for researchers, scientists, and drug development professionals.

Core Function: Targeting the CD38-NAD+ Axis

RBN013209's primary function is the inhibition of CD38, a transmembrane glycoprotein that acts as a key ectoenzyme responsible for the degradation of nicotinamide adenine dinucleotide (NAD+). CD38 converts NAD+ into adenosine diphosphate-ribose (ADPR) and cyclic ADPR (cADPR).[1] By potently and selectively inhibiting the catalytic function of both human and mouse CD38, RBN013209 effectively blocks this degradation pathway.[1] This inhibition leads to a significant increase in the levels of NAD+, a critical coenzyme for cellular metabolism and a key signaling molecule in immune cells.[1]

The elevation of intracellular NAD+ levels supports T-cell fitness and enables their effector functions, which are often suppressed in the tumor microenvironment.[1] Furthermore, CD38 is frequently upregulated on cancer cells and immune-suppressive cells in response to immune checkpoint inhibitor (ICI) therapy, contributing to treatment resistance.[1] By targeting CD38,



RBN013209 not only directly impacts tumor cell metabolism but also counteracts a key mechanism of immune evasion.

Quantitative Analysis of RBN013209 Activity

The potency of **RBN013209** has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for **RBN013209**.

Davamatav	Cresies	Value		
Parameter	Species	Value		
Biochemical IC50	Human	0.02 μΜ		
Biochemical IC50	Mouse	0.02 μΜ		
Table 1: In Vitro Inhibitory				
Potency of RBN013209. The				

Potency of RBN013209. The half-maximal inhibitory concentration (IC50) of RBN013209 against the catalytic activity of human and

mouse CD38.[1]

Animal Model	Treatment	Outcome
MC38 Colon Cancer	RBN013209 Monotherapy	Promising anti-tumor activity
B16-F10 Melanoma	RBN013209 + anti-PD-L1	Significant tumor growth inhibition (greater than either single agent)
Table 2: In Vivo Anti-Tumor Efficacy of RBN013209. Summary of the anti-tumor effects of RBN013209 in syngeneic mouse models.[1]		

Signaling Pathways and Mechanism of Action

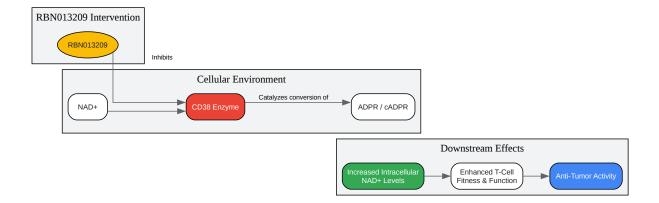




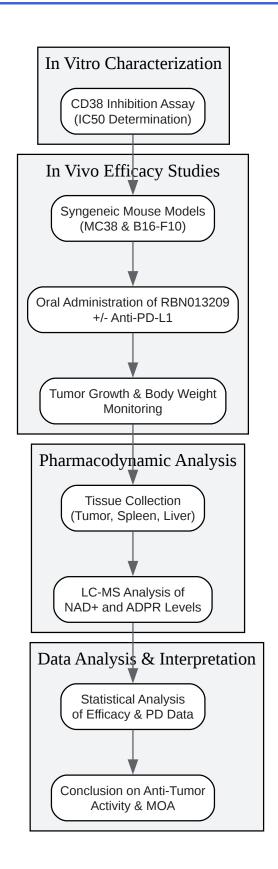


The mechanism of action of **RBN013209** is centered on the modulation of the CD38/NAD+ signaling pathway. By inhibiting CD38, **RBN013209** initiates a cascade of events that collectively enhance the anti-tumor immune response.









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References

- 1. Effective combination of innate and adaptive immunotherapeutic approaches in a mouse melanoma model PMC [pmc.ncbi.nlm.nih.gov]
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